1-(2-Ethyl-3-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molar mass of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-mercaptophenyl with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of alcohols.
Scientific Research Applications
1-(2-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo specific chemical reactions makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-(2-Ethyl-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Methyl-3-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethyl-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-Ethyl-3-mercaptophenyl)ethanone: Similar structure but with an ethanone moiety instead of a propanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-9(7-8(2)12)5-4-6-11(10)13/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
COKPVAIYKVNYMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1S)CC(=O)C |
Origin of Product |
United States |
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